molecular formula C14H10N2O2S2 B11080146 (5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11080146
M. Wt: 302.4 g/mol
InChI Key: WFCRTIHLFROGDN-RMKNXTFCSA-N
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Description

(5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a thiazolidinone ring, and a thioxo group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-8-methylquinoline-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with chloroacetic acid to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the thioxo group to a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often require catalysts and controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

(5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA, causing cytotoxicity in cancer cells. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-methoxy-pyrimidin-4-ol
  • 3-(5-methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate

Uniqueness

Compared to similar compounds, (5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a quinoline moiety and a thiazolidinone ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10N2O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

(3E)-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]-8-methylquinolin-2-one

InChI

InChI=1S/C14H10N2O2S2/c1-7-3-2-4-8-5-9(12(17)15-11(7)8)6-10-13(18)16-14(19)20-10/h2-6,18H,1H3,(H,16,19)/b9-6+

InChI Key

WFCRTIHLFROGDN-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=CC2=C/C(=C\C3=C(NC(=S)S3)O)/C(=O)N=C12

Canonical SMILES

CC1=CC=CC2=CC(=CC3=C(NC(=S)S3)O)C(=O)N=C12

Origin of Product

United States

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